Copper nickel formate is a coordination compound formed by the interaction of copper and nickel with formate ions. This compound is characterized by its unique properties and applications in various scientific fields, particularly in catalysis and materials science. The source of copper nickel formate typically involves the reaction of copper and nickel salts with formic acid or its derivatives.
Copper nickel formate can be synthesized from commercially available copper and nickel salts, such as copper(II) sulfate and nickel(II) chloride, through their reaction with sodium formate or formic acid. The synthesis often requires controlled conditions to ensure the proper stoichiometry and formation of the desired compound.
Copper nickel formate is classified as a coordination complex, where transition metals (copper and nickel) are coordinated to formate ligands. This classification highlights its potential applications in catalysis and materials science due to the unique electronic properties imparted by the metal centers.
The synthesis of copper nickel formate can be approached using several methods:
Copper nickel formate exhibits a unique molecular structure characterized by a coordination environment where both copper and nickel are octahedrally coordinated by formate ligands. The arrangement of these ligands around the metal centers leads to distinct geometric configurations that influence the compound's properties.
Copper nickel formate can undergo various chemical reactions, including:
The thermal decomposition typically occurs at temperatures above 250°C, resulting in the formation of metal oxides such as copper(II) oxide and nickel(II) oxide alongside gaseous products like carbon dioxide.
The mechanism of action for copper nickel formate primarily involves its role as a catalyst in various chemical reactions. The presence of both metals allows for synergistic effects that enhance catalytic activity.
Research indicates that when used as a catalyst in electrochemical reactions, such as carbon dioxide reduction, copper nickel formate facilitates electron transfer processes due to its dual metal centers, which can stabilize reaction intermediates more effectively than single-metal catalysts.
Relevant data from studies indicate that the compound exhibits significant thermal stability up to certain temperatures before decomposition occurs.
Copper nickel formate finds applications in various scientific fields:
Solvothermal and hydrothermal techniques enable precise crystal engineering of copper-nickel formate frameworks by exploiting self-assembly in confined reaction environments. These methods facilitate atomic-level homogenization of bimetallic systems through controlled coprecipitation. In hydrothermal synthesis, aqueous solutions of copper and nickel salts (e.g., CuSO₄·5H₂O and NiSO₄·6H₂O) are mixed with formate precursors (e.g., sodium formate) under alkaline conditions (pH 8–11). Reactions typically occur at 180–230°C for 12–24 hours in titanium autoclaves, producing nanostructured bimetallic formates with polyhedral morphologies [3]. The pH critically determines phase purity: values below 8 yield incomplete reduction, while pH > 11 suppresses precipitation entirely [3]. Solvothermal variants employ organic solvents like ethylene glycol to modulate dielectric constants and coordination kinetics. For example, ethanol-water mixtures (1:1 v/v) at 200°C produce porous Cu-Ni formate frameworks with surface areas exceeding 300 m²/g, as confirmed by gas adsorption studies [4].
Table 1: Optimization Parameters for Hydrothermal Synthesis of Cu-Ni Formates
Parameter | Range | Impact on Product |
---|---|---|
Temperature | 180–230°C | ↑Crystallinity & particle size |
pH | 8–11 | Dictates reduction efficiency & phase purity |
Reaction Time | 12–24 hours | ↑Homogeneity & yield |
Cu:Ni Precursor Ratio | 1:1 to 1:4 | Controls alloy composition & lattice parameters |
Solvent System | H₂O or H₂O/EtOH | Affects morphology & surface area |
Transferred arc-thermal plasma techniques enable gas-phase synthesis of copper-nickel formate composites with metastable phases and enhanced mechanical properties. In this process, a DC plasma arc (40 V, 100 A) evaporates Cu-Ni alloy ingots within a helium atmosphere at 2 bar pressure. Vaporized metals nucleate into nanoparticles during rapid quenching (10⁴–10⁶ K/s), subsequently reacting with formate ligands introduced into the condensation zone [1]. The extreme thermal gradients (>10⁵ K/m) and short residence times (<10 ms) yield nanoparticles with reduced compressibility and high defect densities. Synchrotron XRD analyses confirm lattice strains of 1.2–1.8% in plasma-synthesized Cu-Ni formates, correlating with 15–20% enhanced bulk modulus compared to bulk alloys [1]. Particle sizes range from 50–100 nm, with composition deviations from precursor ingots due to differential evaporation rates of copper (higher vapor pressure) versus nickel [1].
Solid-state mechanochemistry provides an oxygen-free pathway for copper-nickel formate synthesis via high-energy ball milling. Precisely weighed Cu₂O and NiO powders (50:50 wt%) are mixed with solid formic acid or ammonium formate under argon atmosphere. Milling at 300–500 RPM for 45–120 minutes induces redox reactions:
Cu₂O + 2HCOOH → 2Cu(HCOO) + H₂O NiO + 2HCOOH → Ni(HCOO)₂ + H₂O
Inert conditions prevent oxide formation, critical for phase-pure bimetallic formates [4] [7]. Post-milling annealing at 400–500°C under hydrogen flow enhances crystallinity while preserving stoichiometry. EDS mapping reveals compositional homogeneity with <5 wt% microsegregation, comparable to cast alloys [4]. The absence of solvents eliminates colloidal aggregation, yielding nanoparticles with 10–30 nm diameters and specific surface areas of 50–70 m²/g [7].
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